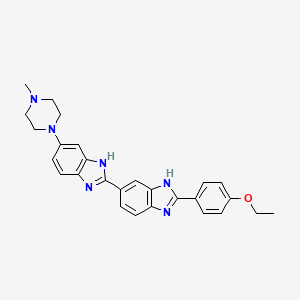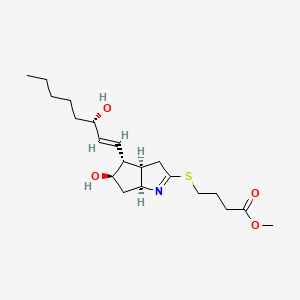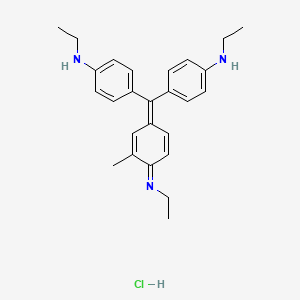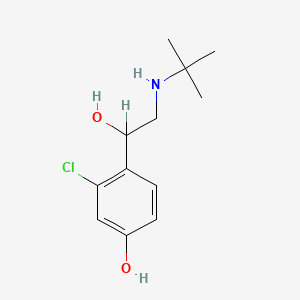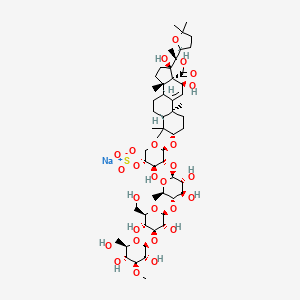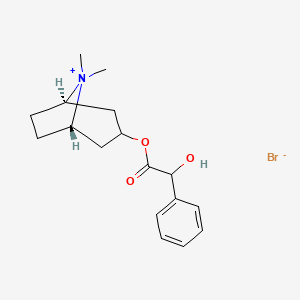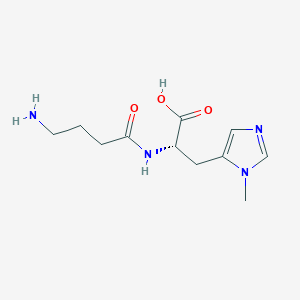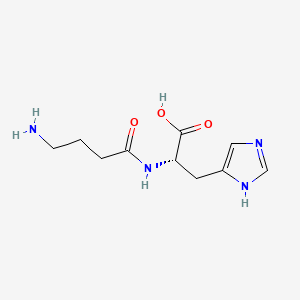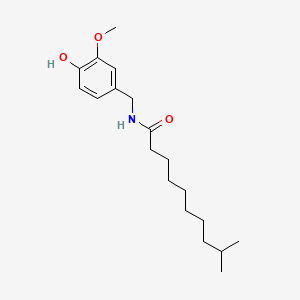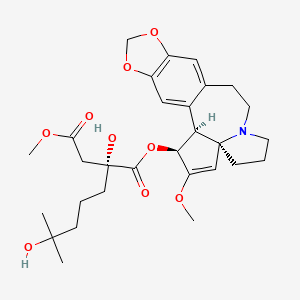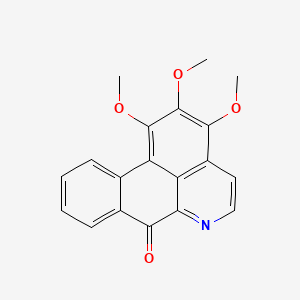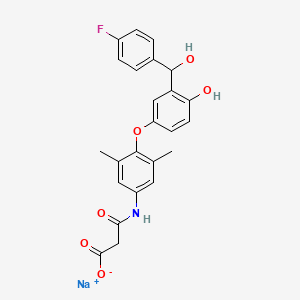![molecular formula C25H25N3O3 B1673410 7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol CAS No. 430462-93-4](/img/structure/B1673410.png)
7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Descripción general
Descripción
7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol , also known by its chemical formula C25H25N3O3 , is a complex organic compound. Its molecular weight is approximately 415.5 g/mol . The compound exhibits a clinically relevant bioactive property as a metal chelator .
Molecular Structure Analysis
The molecular structure of 7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol consists of a quinoline core with functional groups attached. The 3-ethoxy-4-methoxyphenyl moiety, along with the 4-methylpyridin-2-yl amino group, contributes to its overall structure. The 8-quinolinol portion completes the molecule. For a visual representation, refer to the ChemSpider link .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Synthesized quinoline derivatives, including structures related to 7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol, have demonstrated significant antibacterial and antifungal activities. This includes compounds with similar structural features showing efficacy against various bacterial strains and fungal species (Sharma & Saxena, 2014), (Holla et al., 2006).
Neurotropic and Psychotropic Effects
- Quinolin-4-ones, closely related to the compound , have been studied for their neurotropic and psychotropic effects. These substances show potential as psychoactive compounds due to their sedative, anti-amnesic, anti-anxiety, and antihypoxic properties in vivo (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticonvulsant Potential
- Studies have indicated the potential of certain quinoline derivatives as anticonvulsant agents. Compounds with a structure related to the one were screened and found to exhibit significant anticonvulsant activity (Pawar, Gaikwad, & Balani, 2011).
Fluorescent Properties
- Quinoline derivatives have been explored for their fluorescent properties. Such compounds, including those structurally similar to 7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol, show potential as fluorescent dyes for various applications (Rangnekar & Rajadhyaksha, 1987).
Imaging and Diagnostic Applications
- Quinolines, similar to the compound , have been used to develop new radiotracers for imaging γ-aminobutyric acid (GABA) receptors. This has implications for positron emission tomography (PET) in neurological studies (Moran et al., 2012).
AntimalarialActivity
- Research has shown that certain quinoline derivatives exhibit strong antimalarial activity. These compounds have been effective against various strains of Plasmodium, the parasite responsible for malaria, suggesting potential use in antimalarial therapies (Werbel et al., 1986).
Anticancer Potential
- Quinoline derivatives, structurally related to the compound , have been synthesized and evaluated for their potential as anticancer agents. Some of these compounds have shown significant activity against specific cancer cell lines, indicating their potential use in cancer treatment (Bolakatti et al., 2020).
Anion Coordination in Chemistry
- Studies have investigated the role of quinoline derivatives in anion coordination. These compounds exhibit unique spatial orientations, influencing their interactions and suggesting applications in chemical synthesis and materials science (Kalita & Baruah, 2010).
Pharmaceutical Research
- Quinoline derivatives have been examined for their roles as inhibitors in various biological processes. This includes their potential as H+/K(+) ATPase inhibitors, with implications for drug development in treating conditions like bone resorption (Sarges et al., 1993).
Synthetic Chemistry Applications
- The synthesis and modification of quinoline derivatives, including those related to 7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol, have been explored for creating novel chemical compounds. This research is critical for the development of new drugs and materials (Moldovan et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(3-ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-4-31-21-15-18(8-10-20(21)30-3)23(28-22-14-16(2)11-13-26-22)19-9-7-17-6-5-12-27-24(17)25(19)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOOFZJZQYFZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



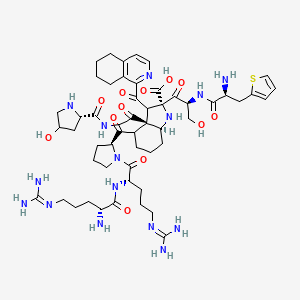
![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)
